2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Description
2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17F3N4O2S2 and its molecular weight is 490.52. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anticancer Activity
Antitumor Activity : Studies on derivatives of benzothiazole and imidazolyl compounds have shown considerable anticancer activity against various cancer cell lines. For example, N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide derivatives exhibited significant anticancer properties (Yurttaş, Tay, & Demirayak, 2015). Similarly, derivatives incorporating the thiazol-2-yl)acetamide moiety have demonstrated reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Synthesis and Biological Evaluation : Research into 5-methyl-4-phenyl thiazole derivatives as anticancer agents has resulted in compounds showing high selectivity and inducing apoptosis in cancer cells, offering insights into the development of targeted cancer therapies (Evren et al., 2019).
Synthesis of Heterocyclic Compounds
Optoelectronic Properties : Thiazole-based polythiophenes, including compounds with acetamide linkages, have been synthesized and studied for their optoelectronic properties, indicating potential applications in electronic devices and materials science (Camurlu & Guven, 2015).
Antimicrobial and Antioxidant Activities : Thiazole compounds have also been explored for antimicrobial and antioxidant activities. For instance, amidomethane sulfonyl-linked bis heterocycles showed notable antioxidant activity, suggesting potential for the development of new therapeutic agents (Talapuru et al., 2014).
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S2/c1-14-2-4-15(5-3-14)18-12-27-21(33-13-19(30)28-20-26-10-11-32-20)29(18)16-6-8-17(9-7-16)31-22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLQPOOPLCIAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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